molecular formula C29H46N4O6S B561456 Dansyl-DL-glutamic acid CAS No. 102783-69-7

Dansyl-DL-glutamic acid

Cat. No.: B561456
CAS No.: 102783-69-7
M. Wt: 578.769
InChI Key: MGRPKORXMPGQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-DL-glutamic acid is a derivative of glutamic acid, an amino acid that plays a crucial role in various metabolic processes. The dansyl group, derived from 1-dimethylaminonaphthalene-5-sulfonyl chloride, is attached to the amino group of glutamic acid, making it a fluorescent compound. This property makes this compound particularly useful in biochemical and analytical applications, especially in the study of amino acids and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-DL-glutamic acid typically involves the reaction of glutamic acid with dansyl chloride. The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction conditions are carefully controlled to ensure the complete derivatization of the amino group without affecting the carboxyl groups of glutamic acid.

    Reaction with Dansyl Chloride:

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dansyl-DL-glutamic acid primarily undergoes reactions typical of amino acids and dansyl derivatives. These include:

    Substitution Reactions: The dansyl group can be replaced or modified under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis, especially under acidic conditions, leading to the cleavage of the dansyl group.

    Oxidation and Reduction: The amino and carboxyl groups of glutamic acid can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) can lead to the hydrolysis of the dansyl group.

    Oxidation: Reagents like hydrogen peroxide can oxidize the amino group.

    Reduction: Reducing agents such as sodium borohydride can reduce the carboxyl groups.

Major Products Formed

The major products formed from these reactions include the free amino acids and their derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dansyl-DL-glutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dansyl-DL-glutamic acid is primarily based on its fluorescent properties. The dansyl group, when attached to the amino group of glutamic acid, emits fluorescence under ultraviolet light. This property is utilized in various analytical techniques to detect and quantify amino acids and proteins. The molecular targets include amino groups of peptides and proteins, which react with the dansyl group to form fluorescent derivatives .

Properties

IUPAC Name

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S.2C6H13N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;2*7-6-4-2-1-3-5-6/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);2*6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPKORXMPGQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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